

2-Bromo-3,6-difluorobenzoic acid molecular structure

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Compound of Interest

Compound Name: 2-Bromo-3,6-difluorobenzoic acid

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An In-Depth Technical Guide to **2-Bromo-3,6-difluorobenzoic Acid**: Molecular Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of **2-Bromo-3,6-difluorobenzoic acid**, a key fluorinated building block in modern synthetic chemistry. The document delves into the molecule's structural features, elucidated through spectroscopic principles, and explores its synthesis via directed ortho-metalation. Furthermore, it discusses the compound's reactivity and its applications as a versatile intermediate in the development of pharmaceuticals and advanced materials. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's chemical properties and utility.

Introduction

2-Bromo-3,6-difluorobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a bromine atom, two fluorine atoms, and a carboxylic acid group. The strategic placement of these functionalities imparts unique electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

The incorporation of fluorine into bioactive molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.^{[1][2]} Compounds like **2-Bromo-3,6-difluorobenzoic acid** serve as crucial starting materials for

creating complex molecular architectures found in active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] This guide offers a senior application scientist's perspective on its core structural and chemical attributes.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and physical properties for **2-Bromo-3,6-difluorobenzoic acid** is presented below.

Property	Value
CAS Number	124244-65-1[5][6][7]
Molecular Formula	C ₇ H ₃ BrF ₂ O ₂ [7]
Molecular Weight	237.00 g/mol [7]
Appearance	Typically an off-white to yellow crystalline powder
Purity	Often supplied at ≥97% or ≥98% purity[8]

Molecular Structure and Spectroscopic Elucidation

The molecular structure of **2-Bromo-3,6-difluorobenzoic acid** is the foundation of its chemical behavior. The arrangement of its substituents—a carboxylic acid at C1, bromine at C2, and fluorine atoms at C3 and C6—creates a distinct electronic and steric environment.

Caption: 2D structure of **2-Bromo-3,6-difluorobenzoic acid**.

Electronic Effects

The fluorine atoms and the carboxylic acid group are potent electron-withdrawing groups. This electronic pull significantly reduces the electron density of the aromatic ring, influencing its reactivity towards electrophilic and nucleophilic reagents. The bromine atom also contributes to this electron-withdrawing effect via induction, though it can donate electron density through resonance.

Spectroscopic Characterization

While specific spectra for this exact isomer are not publicly available, its structure can be confidently confirmed using standard spectroscopic techniques based on well-established principles.

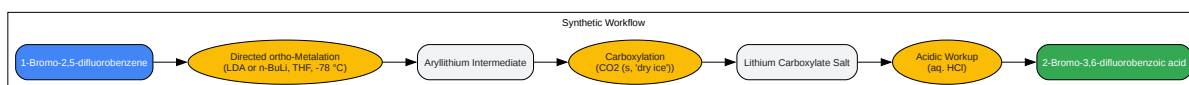
- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two hydrogens on the benzene ring (H-4 and H-5). These protons would appear as complex multiplets due to coupling with each other (ortho-coupling) and with the neighboring fluorine atoms (H-F coupling). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift ($\delta > 10$ ppm).
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum would display seven distinct signals. The carbon of the carboxylic acid group would be found significantly downfield ($\delta > 165$ ppm). The six aromatic carbons would appear in the typical range (δ 110-160 ppm), with their chemical shifts heavily influenced by the attached substituents. Carbons bonded directly to fluorine would show large one-bond C-F coupling constants.
- **^{19}F NMR Spectroscopy:** The fluorine NMR spectrum provides direct information about the fluorine environments. Two distinct signals would be expected, one for the fluorine at C3 and one for the fluorine at C6. These signals would show coupling to each other and to the nearby aromatic protons.
- **Mass Spectrometry:** The mass spectrum would show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br are in an approximate 1:1 ratio), a pair of peaks (M and M+2) of nearly equal intensity would be observed, confirming the presence of a single bromine atom.

Synthesis and Reactivity

Synthetic Pathway: Directed Ortho-Metalation (DoM)

A highly effective and regioselective method for synthesizing substituted benzoic acids is through the carboxylation of an organolithium intermediate. For **2-Bromo-3,6-difluorobenzoic acid**, a plausible and logical synthetic route starts from 1-bromo-2,5-difluorobenzene.[9] The process involves a Directed ortho-Metalation (DoM) reaction.

The DoM strategy uses a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position.[10][11] In this case, one of the fluorine atoms can act as a moderate DMG, directing lithiation to the adjacent C6 position.



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Caption: Proposed synthesis via Directed ortho-Metalation.

Experimental Protocol (Exemplary):

- Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the starting material, 1-bromo-2,5-difluorobenzene,[9] dissolved in anhydrous tetrahydrofuran (THF).
- Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), is added dropwise while maintaining the low temperature.[12]
 - Causality: Low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate. Anhydrous conditions are essential as organolithium reagents are strong bases and will be quenched by water.[13][14]
- Carboxylation: After stirring for a period to ensure complete metalation, the reaction is quenched by adding an excess of solid carbon dioxide (dry ice).[14][15]
 - Causality: The highly nucleophilic carbanion of the aryllithium intermediate attacks the electrophilic carbon of CO₂, forming a new carbon-carbon bond and generating a lithium carboxylate salt.[14]

- **Workup and Isolation:** The reaction mixture is allowed to warm to room temperature. An acidic workup, typically with dilute hydrochloric acid, is performed to protonate the carboxylate salt.^[16] The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the crude product, which can be purified by recrystallization.

Chemical Reactivity

2-Bromo-3,6-difluorobenzoic acid possesses three distinct functional handles, allowing for diverse and selective chemical transformations:

- **Carboxylic Acid Group:** This group can undergo standard transformations such as esterification, conversion to acid chlorides, and amide bond formation, providing access to a wide range of derivatives.
- **Bromine Atom:** The C-Br bond is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the introduction of various aryl, alkyl, or alkynyl groups, a cornerstone of modern drug discovery for building molecular complexity.^[4]
- **Aromatic Ring:** The electron-deficient nature of the difluorinated ring makes it susceptible to nucleophilic aromatic substitution (S_NAr), where a fluorine atom might be displaced by a suitable nucleophile under specific conditions.

Applications in Research and Development

The trifunctional nature of **2-Bromo-3,6-difluorobenzoic acid** makes it an exceptionally versatile building block. Its primary application lies in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.^{[3][17]} By sequentially modifying the three functional groups, chemists can construct elaborate molecular scaffolds with precise control over the final structure. This systematic approach is invaluable in structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery.

Safety and Handling

As with related halogenated benzoic acids, **2-Bromo-3,6-difluorobenzoic acid** should be handled with care in a laboratory setting.

- **Hazard Classification:** Based on data for analogous compounds like 4-bromo-2,6-difluorobenzoic acid, this chemical is likely to be classified as causing skin irritation and serious eye irritation.[18] It may also be harmful if swallowed.
- **Precautionary Measures:**
 - **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[18]
 - **Engineering Controls:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19]
 - **Handling:** Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18][19]
 - **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[20]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete and up-to-date information.

Conclusion

2-Bromo-3,6-difluorobenzoic acid is a high-value chemical intermediate whose molecular structure is ideally suited for complex synthetic applications. Its combination of a carboxylic acid, a bromine atom for cross-coupling, and two fluorine atoms for modulating physicochemical properties makes it a powerful tool for medicinal and materials chemists. A thorough understanding of its synthesis, reactivity, and structural properties, as detailed in this guide, is essential for leveraging its full potential in scientific innovation.

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